1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Overview
Description
It has a high binding affinity for the sigma-1 receptor and significantly lower affinity for the sigma-2 receptor . This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
Target of Action
BD 1063 Dihydrochloride is a potent antagonist of the sigma-1 receptor (σ1R) . The σ1R is a type of opioid receptor with two subtypes: σ1 and σ2 . The σ1 receptor plays a significant role in stimulating dopamine release and modulating the actions of cocaine .
Mode of Action
BD 1063 Dihydrochloride interacts with the σ1 receptor, exhibiting a high degree of selectivity. It is approximately 50-fold selective for σ1 over σ2 sites and ≥100-fold selective over other neurotransmitter receptors . This selectivity allows BD 1063 Dihydrochloride to specifically antagonize the σ1 receptor, thereby modulating its effects.
Biochemical Pathways
It is known that the σ1 receptor plays a role in various biochemical pathways, including those involved in the release of dopamine and the modulation of cocaine’s effects . By antagonizing the σ1 receptor, BD 1063 Dihydrochloride can influence these pathways.
Pharmacokinetics
It is soluble in water to >15 mg/ml , which suggests that it could have good bioavailability.
Result of Action
BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice . This suggests that it can modulate the stimulatory effects of cocaine, likely through its antagonistic action on the σ1 receptor. Additionally, it has been used to study the protective action of the σ1 receptor against ferroptosis in hepatocellular carcinoma cells .
Biochemical Analysis
Biochemical Properties
BD 1063 Dihydrochloride is known for its high selectivity towards sigma-1 receptors, with approximately 50-fold selectivity over sigma-2 receptors and over 100-fold selectivity over other neurotransmitter receptors such as opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT1, and 5-HT2 receptors . This compound interacts with sigma-1 receptors, which are involved in various cellular processes including modulation of ion channels, neurotransmitter release, and receptor signaling pathways. BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice, indicating its potential role in modulating dopaminergic pathways .
Cellular Effects
BD 1063 Dihydrochloride exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, BD 1063 Dihydrochloride has been shown to antagonize the effects of cocaine by modulating sigma-1 receptor activity, which in turn affects dopaminergic signaling pathways . Additionally, this compound has been reported to have neuroprotective effects, reducing cellular calcium overload and promoting serotonin reuptake, which may contribute to its potential therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of action of BD 1063 Dihydrochloride involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. By binding to these receptors, BD 1063 Dihydrochloride inhibits their activity, leading to modulation of various downstream signaling pathways. This includes inhibition of ion channels, modulation of neurotransmitter release, and regulation of receptor signaling . The compound’s high selectivity for sigma-1 receptors over other receptor types further enhances its specificity and reduces potential off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BD 1063 Dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that BD 1063 Dihydrochloride can maintain its neuroprotective effects and continue to modulate sigma-1 receptor activity over time .
Dosage Effects in Animal Models
The effects of BD 1063 Dihydrochloride vary with different dosages in animal models. Studies have shown that the compound dose-dependently reduces ethanol self-administration in Sardinian alcohol-preferring rats and ethanol-dependent Wistar rats, with effective doses ranging from 3.3 to 11 mg/kg . At higher doses, BD 1063 Dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
BD 1063 Dihydrochloride is involved in various metabolic pathways, primarily through its interaction with sigma-1 receptors. These receptors play a crucial role in modulating cellular metabolism, including the regulation of ion channels and neurotransmitter release. The compound’s ability to influence these pathways may contribute to its therapeutic effects in conditions such as neurodegenerative diseases and substance abuse disorders .
Transport and Distribution
Within cells and tissues, BD 1063 Dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for sigma-1 receptors facilitates its localization to specific cellular compartments, where it can exert its effects on receptor signaling and cellular function . This targeted distribution enhances the compound’s efficacy and reduces potential off-target effects.
Subcellular Localization
BD 1063 Dihydrochloride is primarily localized to the endoplasmic reticulum, where sigma-1 receptors are predominantly found. This subcellular localization is crucial for the compound’s activity, as it allows for direct interaction with sigma-1 receptors and modulation of their chaperone functions . Additionally, the compound’s ability to influence receptor signaling pathways within specific cellular compartments further enhances its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
BD-1063 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of BD-1063 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
BD-1063 primarily undergoes substitution reactions due to the presence of the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
BD-1063 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Neurology and Psychiatry: BD-1063 has shown promise in reducing the convulsivity and lethality of cocaine in animal models.
Cancer Research: Sigma receptors are involved in various cellular processes, including cell proliferation and apoptosis.
Neuroprotection: BD-1063 has been shown to prevent hyperlocomotion and provide neuroprotective effects in various animal models.
Comparison with Similar Compounds
BD-1063 is part of a class of compounds known as sigma receptor antagonists. Some similar compounds include:
BD-1008: Another sigma receptor antagonist with similar binding affinity and selectivity.
BD-1031: A structurally related compound with comparable pharmacological properties.
LR-132: A sigma receptor antagonist with distinct chemical structure but similar biological activity.
Compared to these compounds, BD-1063 is unique in its high selectivity for the sigma-1 receptor and its demonstrated efficacy in various animal models of neurological and psychiatric disorders.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIZRDJCBVPASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341674 | |
Record name | BD 1063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-28-9 | |
Record name | 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150208-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BD 1063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.